Methyl 4-[4-(mesitylsulfonyl)piperazino]-3-nitrobenzenecarboxylate
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Overview
Description
“Methyl 4-[4-(mesitylsulfonyl)piperazino]-3-nitrobenzenecarboxylate” is a chemical compound with the molecular formula C21H25N3O6S . It is also known as “methyl 3-nitro-4-[4-(2,4,6-trimethylbenzenesulfonyl)piperazin-1-yl]benzoate” or "Benzoic acid, 3-nitro-4-[4-[(2,4,6-trimethylphenyl)sulfonyl]-1-piperazinyl]-, methyl ester" .
Synthesis Analysis
The synthesis of piperazine derivatives, which includes “this compound”, has been a topic of research in recent years . One method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction between (S, S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines in 81–91% yields .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by a piperazine ring where the nitrogen ring atom carries an aryl group .Scientific Research Applications
Anodic Oxidation in Sulfenamides
Methyl 2-nitrobenzenesulfenate, a compound related to Methyl 4-[4-(mesitylsulfonyl)piperazino]-3-nitrobenzenecarboxylate, is formed through anodic oxidation of N-(2-nitrophenylthio) amines. This process involves controlled potential electrolysis and leads to various significant chemical reactions and intermediates, indicating potential applications in electrochemical synthesis and transformations (Sayo et al., 1983).
Phosphodiesterase Inhibitors
1-(2,3-epoxypropoxy)-2(4)-fluorobenzenes and 1-(2-hydroxy-3-morpholinopropoxy and piperazino)fluorobenzene derivatives, closely related to this compound, have been synthesized and found to act as potential phosphodiesterase (PDE) inhibitors. These compounds display biological activity and are promising for heart therapy applications (Baker et al., 1995).
Pharmacological Effects in Optically Active Compounds
Optically active compounds structurally related to this compound have been synthesized and studied for their pharmacological effects, such as antihypertensive effects on rats and inhibition of nimodipine binding to rat cardiac membrane. These findings suggest its potential application in cardiovascular pharmacology (Ashimori et al., 1991).
Protective Effects in Myocardial Ischemia-Reperfusion Injury
Related compounds have shown protective effects on myocardial ischemia-reperfusion injury in rats, indicating potential applications in developing novel treatments for such conditions (Xu Yungen, 2011).
Synthesis for Metabolism and Distribution Studies
The synthesis of radioactively labeled analogs of this compound for studying its metabolism and distribution in test animals indicates its potential for use in pharmacokinetic research (Tada et al., 1989).
Crystallographic Studies for Structural Analysis
Crystallographic studies of related compounds provide insights into the molecular structure, which is vital for understanding the chemical and physical properties of this compound. This knowledge is crucial for designing and synthesizing novel compounds with desired properties (Little et al., 2008).
Safety and Hazards
properties
IUPAC Name |
methyl 3-nitro-4-[4-(2,4,6-trimethylphenyl)sulfonylpiperazin-1-yl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O6S/c1-14-11-15(2)20(16(3)12-14)31(28,29)23-9-7-22(8-10-23)18-6-5-17(21(25)30-4)13-19(18)24(26)27/h5-6,11-13H,7-10H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCHFDIUKGOFOKF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)N2CCN(CC2)C3=C(C=C(C=C3)C(=O)OC)[N+](=O)[O-])C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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